molecular formula C19H14BrFN2OS2 B2513232 3-(4-Bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 850915-93-4

3-(4-Bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2513232
CAS RN: 850915-93-4
M. Wt: 449.36
InChI Key: HFUFXYRFPAPAHN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H14BrFN2OS2 and its molecular weight is 449.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

This compound's structure suggests potential applications in the synthesis of new materials and chemicals. For example, compounds with similar structures have been used to develop new antimicrobial additives incorporated into polyurethane varnishes and printing ink pastes for surface coatings, showing excellent antimicrobial effects (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015). Such additives could enhance the physical and mechanical properties of coatings, indicating the potential of our compound in similar applications.

Pharmaceutical Research

Thieno[3,2-d]pyrimidin-4-one derivatives have been investigated for their potent dual inhibitory activity against enzymes like thymidylate synthase and dihydrofolate reductase, crucial for cancer research (Gangjee, Qiu, Li, & Kisliuk, 2008). Although our compound is not directly related to drug use or dosage, its structure could provide a basis for designing new inhibitors with potential therapeutic applications.

properties

IUPAC Name

3-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2OS2/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-1-5-14(21)6-2-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUFXYRFPAPAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.